1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride
Description
1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride is a heterocyclic compound featuring a bipyrazole core with methyl substituents at the 1' and 3' positions and two hydrochloride counterions. While its exact molecular formula is inconsistently reported (e.g., lists "SiC8H14Si," likely a catalog error), the correct formula for the dihydrochloride form is inferred to be C8H10N4·2HCl based on standard bipyrazole chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-6-7(5-12(2)11-6)8-3-4-9-10-8;;/h3-5H,1-2H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSYVFDDHNGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=NN2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole dihydrochloride typically involves the reaction of 1,3-dimethylpyrazole with a suitable halogenating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole dihydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride has been investigated for its potential therapeutic effects. Some notable applications include:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Agricultural Applications
In agriculture, the compound is being explored for its potential as a pesticide and herbicide:
- Herbicidal Activity : Laboratory studies have reported that this compound can inhibit the growth of specific weed species without harming crop plants. This selectivity is crucial for developing sustainable agricultural practices .
- Plant Growth Regulation : The compound has been shown to influence plant growth positively by modulating hormonal pathways. This application could lead to enhanced crop yields and improved resistance to environmental stressors .
Material Science Applications
The unique properties of this compound extend to material science:
- Corrosion Inhibition : Studies have indicated that the compound can serve as an effective corrosion inhibitor for metals in aggressive environments. Its mechanism involves the formation of a protective layer on metal surfaces .
- Synthesis of Novel Materials : The compound is also utilized in synthesizing new materials with tailored properties for specific applications, including sensors and electronic components .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
highlights that substituents on the bipyrazole core (R1 and R2) critically influence crystallographic parameters, bond lengths, and reactivity. Key comparisons include:
The dimethyl substituents in the target compound provide a balance between solubility (via HCl) and moderate steric effects, making it suitable for further derivatization .
Pharmacological and Functional Properties
demonstrates that bipyrazole derivatives with aromatic substituents (e.g., furyl, chlorophenyl) exhibit antimicrobial activity. The dihydrochloride form may enhance bioavailability compared to neutral analogs due to improved aqueous solubility .
Biological Activity
1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride is a heterocyclic compound with potential biological applications. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, which may influence cellular processes such as apoptosis and cell cycle regulation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro assays:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| C6 (glioma) | 5.13 | |
| MCF-7 (breast) | 15.63 | |
| U-937 (leukemia) | 10.00 | |
| A549 (lung) | 8.50 |
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
Study 1: Anticancer Activity
In a study assessing the effects on glioma cells (C6), it was found that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle at the G1 phase and increased apoptotic markers .
Study 2: Mechanistic Insights
Another investigation into its mechanism revealed that treatment with this compound resulted in increased expression of p53 protein in MCF-7 cells, leading to enhanced apoptosis . This suggests a potential pathway for therapeutic intervention in tumors expressing p53.
Toxicological Profile
The toxicological assessment indicates that while the compound has promising anticancer properties, detailed studies on its safety profile are necessary. The median lethal dose (LD50) and other toxicological parameters remain to be fully characterized.
Q & A
Q. What are the recommended synthetic routes for 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole dihydrochloride, and how can reaction conditions be optimized?
The synthesis of bipyrazole derivatives typically involves condensation reactions between hydrazines and dicarbonyl intermediates. For example, bipyrazole cores can be synthesized via formylation and acetal protection sequences followed by hydrazine condensation . A method applicable to dihydrochloride salts involves refluxing precursors (e.g., cyanoacetohydrazide) in ethanol with glacial acetic acid as a catalyst, yielding ~73% after recrystallization . Key Optimization Parameters :
- Temperature : Reflux conditions (e.g., 78–80°C for ethanol).
- Catalyst : Glacial acetic acid improves cyclization efficiency.
- Purification : Recrystallization from ethanol or methanol enhances purity.
Q. How should researchers purify and characterize this compound to ensure high analytical purity?
Purification via recrystallization (ethanol/water systems) is standard. Characterization requires:
- NMR Spectroscopy : For structural confirmation (e.g., methyl group signals at δ 2.2–2.5 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 239.15 for related dihydrochloride derivatives) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and reference standards (e.g., impurity profiling as in ).
Q. What are the stability and storage requirements for this dihydrochloride salt?
Dihydrochloride salts are hygroscopic and sensitive to moisture. Recommendations include:
- Storage : Room temperature in airtight containers with desiccants .
- Stability Monitoring : Periodic HPLC analysis to detect hydrolysis or decomposition.
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomeric forms of bipyrazole derivatives during structural analysis?
Bipyrazoles exhibit tautomerism between lactam and lactim forms. To resolve ambiguities:
- X-ray Crystallography : Determines dominant tautomeric states (e.g., as shown in dihydropyridine/pyrazole crystal structures) .
- Computational Modeling : DFT calculations predict energetically favorable tautomers . Example : A study on 5-oxo-bipyrazoles used NMR and X-ray data to confirm lactam-lactim equilibrium .
Q. What strategies are effective for impurity profiling in this compound synthesis?
Impurities often arise from incomplete cyclization or side reactions. Analytical approaches include:
- HPLC-MS : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities .
- Reference Standards : Compare retention times with known impurities (e.g., chlorophenyl or bromophenyl analogs) . Common Impurities :
| Impurity Type | Example Structure | Detection Method |
|---|---|---|
| Unreacted precursor | Cyanoacetohydrazide | HPLC-UV (λ = 220 nm) |
| Side products | Halogenated triazolo derivatives | MS/MS fragmentation |
Q. How can in silico methods predict the pharmacological potential of this compound?
Computational tools assess drug-likeness and target binding:
- Molecular Docking : Screen against kinase or GPCR targets using PyRx or AutoDock.
- ADMET Prediction : Tools like SwissADME evaluate permeability and toxicity (e.g., spiro-piperidine analogs show CNS activity) . Case Study : Bipyrazole derivatives have been explored as antioxidants and anti-inflammatory agents .
Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?
Single-crystal X-ray diffraction is ideal. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
